N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring and a pyrimidine ring, both of which are crucial in various biochemical and pharmacological applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl hydrazine with an appropriate diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent, such as ethyl bromide, to introduce the ethyl group at the 1-position.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of an appropriate aldehyde with guanidine under acidic conditions.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with the pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole and pyrimidine rings, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation, such as cancer.
Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine
- N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrimidin-6-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine is unique due to the specific positioning of the ethyl group on the pyrazole ring and the dimethyl groups on the pyrimidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-4-17-8-11(7-14-17)6-13-12-5-9(2)15-10(3)16-12/h5,7-8H,4,6H2,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXPYUFWJLIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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